4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid
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Overview
Description
4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates . This method enhances the yield and purity of the desired product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trimethylsilyl iodide (TMSI) and methanol are used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines or alcohols.
Scientific Research Applications
4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid involves the selective protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization . This selective protection and deprotection process is crucial for the synthesis of complex molecules and peptides.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl-amino)-butyric acid: Another Boc-protected amino acid used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in dipeptide synthesis and offer unique properties for organic synthesis.
Uniqueness
4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
IUPAC Name |
3-cyclobutyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-10(7-11(15)16)9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRRBMUIBJCGFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC(=O)O)C1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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